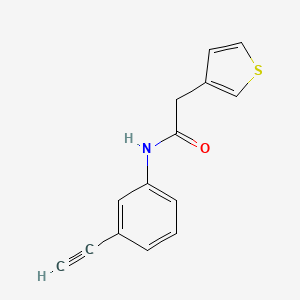![molecular formula C14H15NO B7508150 1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one is an organic compound with the molecular formula C15H15NO. It is also known as DMPO or 5,5-dimethyl-1-pyrroline N-oxide. DMPO is a stable free radical that is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species.
科学的研究の応用
DMPO is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species. It is used in a variety of fields, including biochemistry, pharmacology, and environmental science. DMPO is used to study oxidative stress, which is an imbalance between the production of reactive oxygen species and the antioxidant defense system. DMPO is also used to study the mechanism of action of drugs and to evaluate the efficacy of antioxidants.
作用機序
DMPO works by trapping free radicals and forming stable adducts that can be detected by electron paramagnetic resonance spectroscopy (EPR). DMPO reacts with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. The reaction between DMPO and free radicals results in the formation of stable DMPO adducts, which can be detected by EPR.
Biochemical and Physiological Effects:
DMPO has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. DMPO has been shown to protect against ischemia-reperfusion injury, which is a common cause of tissue damage in a variety of diseases. DMPO has also been shown to have neuroprotective effects and to protect against neurodegenerative diseases.
実験室実験の利点と制限
DMPO is a stable free radical that is easy to handle and store. It is also relatively inexpensive compared to other spin trapping agents. DMPO can be used in a variety of experimental systems, including in vitro and in vivo models. However, DMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for the use of DMPO in scientific research. One area of interest is the use of DMPO to study the role of oxidative stress in disease pathogenesis. DMPO can also be used to evaluate the efficacy of antioxidants in preventing oxidative damage. Another area of interest is the use of DMPO in the development of new drugs for the treatment of diseases associated with oxidative stress. DMPO can also be used in the development of new diagnostic tools for the detection of oxidative stress in vivo. Finally, DMPO can be used in the study of the role of reactive oxygen and nitrogen species in aging and age-related diseases.
合成法
DMPO can be synthesized by the reaction of 3,5-dimethylbenzyl chloride with sodium ethoxide in ethanol, followed by the reaction of the resulting product with hydroxylamine hydrochloride in ethanol. The final product is obtained by recrystallization from ethanol.
特性
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-12(2)9-13(8-11)10-15-6-4-3-5-14(15)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHFKKSWVXJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=CC=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)
![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)




